nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAMPT inhibitor has been extensively studied for its role in regulating the NAD+ biosynthesis pathway, which plays a crucial role in cellular metabolism and energy production. In
作用机制
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor works by inhibiting the activity of nicotinamide phosphoribosyltransferase (nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone), which is a key enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an important coenzyme that plays a crucial role in cellular metabolism and energy production. By inhibiting nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor reduces the levels of NAD+ in cells, which leads to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of apoptosis and inhibition of tumor growth in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor induces apoptosis and inhibits tumor growth by reducing the levels of NAD+. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor improves glucose metabolism and insulin sensitivity by reducing the levels of NAD+. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor protects against neuronal damage and improves cognitive function by reducing the levels of NAD+.
实验室实验的优点和局限性
One of the major advantages of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its specificity for nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone. This allows for targeted inhibition of the NAD+ biosynthesis pathway, which can be useful in studying the role of NAD+ in various diseases. However, one of the major limitations of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the study of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor. One direction is the development of more potent and specific nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors. Another direction is the investigation of the role of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, the use of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitors that can be used in vivo without toxicity is an important area of future research.
Conclusion:
In conclusion, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its ability to target the NAD+ biosynthesis pathway makes it a valuable tool in the study of cellular metabolism and energy production. Further research is needed to fully understand the potential of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor in various diseases and to develop more potent and specific inhibitors.
合成方法
The synthesis of nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor involves the reaction of nicotinaldehyde with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine-6-amine in the presence of hydrazine hydrate. The reaction yields nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor as a yellow solid, which is then purified by recrystallization.
科学研究应用
Nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to induce apoptosis and inhibit tumor growth by targeting the NAD+ biosynthesis pathway. In diabetes, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In neurodegenerative disorders, nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone inhibitor has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-9-15-17-12-5-4-11(18-19(9)12)16-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,16,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEDBAOTNVOROF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。